

In-depth Spectroscopic Analysis of Ethyl 4-(2-chloroacetamido)benzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 4-(2-chloroacetamido)benzoate

Cat. No.: B1267736

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 4-(2-chloroacetamido)benzoate**, a compound of interest in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR) and infrared (IR) spectral properties, the experimental protocols for data acquisition, and a visualization of its synthetic pathway.

Spectroscopic Data

The structural integrity and purity of synthesized **Ethyl 4-(2-chloroacetamido)benzoate** can be confirmed through various spectroscopic techniques. The key quantitative data from ^1H NMR, ^{13}C NMR, and FT-IR spectroscopy are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound. The ^1H NMR spectrum reveals the chemical environment of the hydrogen atoms, while the ^{13}C NMR spectrum provides information about the carbon skeleton.

Table 1: ^1H NMR Spectroscopic Data for **Ethyl 4-(2-chloroacetamido)benzoate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.55	Singlet	1H	-NH
8.00	Doublet	2H	Ar-H
7.74	Doublet	2H	Ar-H
4.29	Quartet	2H	-OCH ₂ CH ₃
4.27	Singlet	2H	-COCH ₂ Cl
1.32	Triplet	3H	-OCH ₂ CH ₃

Table 2: ¹³C NMR Spectroscopic Data for **Ethyl 4-(2-chloroacetamido)benzoate**

Chemical Shift (δ) ppm	Assignment
165.6	Ester C=O
164.8	Amide C=O
142.8	Ar-C
130.8	Ar-CH
124.9	Ar-C
118.9	Ar-CH
60.7	-OCH ₂ CH ₃
43.9	-COCH ₂ Cl
14.1	-OCH ₂ CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for **Ethyl 4-(2-chloroacetamido)benzoate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3303	Strong	N-H stretch
1718	Strong	Ester C=O stretch
1680	Strong	Amide C=O stretch (Amide I)
1595	Strong	C=C aromatic stretch
1534	Strong	N-H bend (Amide II)
1275	Strong	C-O stretch (ester)
769	Strong	C-Cl stretch

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation: Approximately 10-20 mg of **Ethyl 4-(2-chloroacetamido)benzoate** was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

- ¹H NMR: Spectra were acquired with a spectral width of 8278 Hz, an acquisition time of 3.93 seconds, and a relaxation delay of 1.0 second. A total of 16 scans were co-added and Fourier transformed to obtain the final spectrum.
- ¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 24038 Hz, an acquisition time of 1.36 seconds, and a relaxation delay of 2.0 seconds. A total of 1024 scans were accumulated.

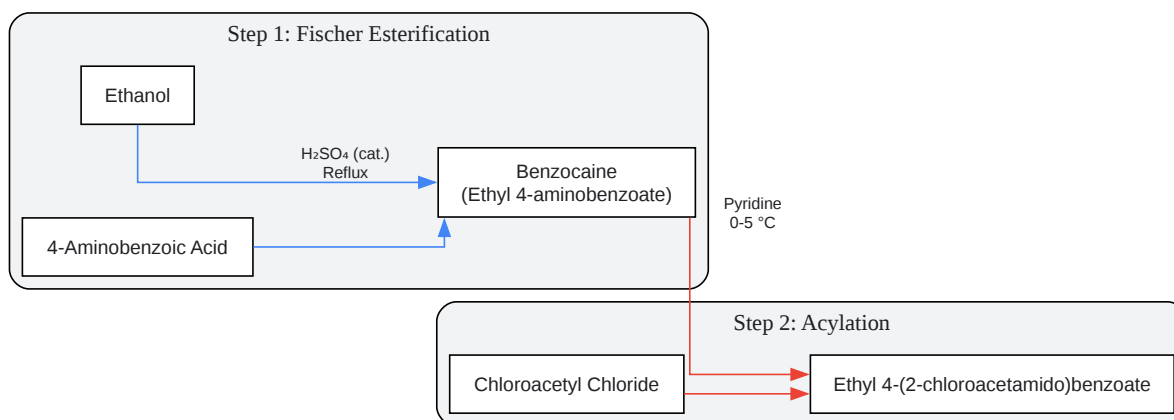
FT-IR Spectroscopy Protocol

Sample Preparation: A small amount of the solid **Ethyl 4-(2-chloroacetamido)benzoate** was finely ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The FT-IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. The spectrum was obtained by averaging 32 scans over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Synthesis Workflow

The synthesis of **Ethyl 4-(2-chloroacetamido)benzoate** is typically achieved through a two-step process starting from 4-aminobenzoic acid. The workflow involves an initial esterification followed by an acylation reaction.



[Click to download full resolution via product page](#)

Synthesis of **Ethyl 4-(2-chloroacetamido)benzoate**.

This guide provides essential spectroscopic data and methodologies for **Ethyl 4-(2-chloroacetamido)benzoate**, which are critical for its identification, characterization, and use in

further research and development activities.

- To cite this document: BenchChem. [In-depth Spectroscopic Analysis of Ethyl 4-(2-chloroacetamido)benzoate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1267736#spectroscopic-data-of-ethyl-4-2-chloroacetamido-benzoate-nmr-ir\]](https://www.benchchem.com/product/b1267736#spectroscopic-data-of-ethyl-4-2-chloroacetamido-benzoate-nmr-ir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com